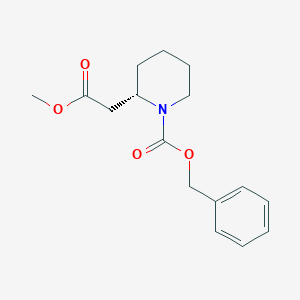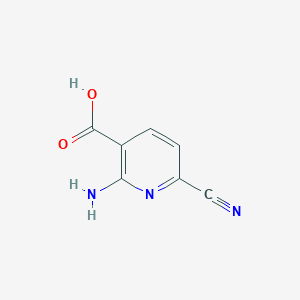
2-Amino-6-cyanonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-cyanonicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an amino group at the second position and a cyano group at the sixth position on the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-cyanonicotinic acid typically involves the reaction of arylidenemalononitriles with active methyl and methylene compounds. One common method includes the use of acetylene carboxylic acid esters, α,β-unsaturated nitriles, and active methylenenitriles in the presence of catalysts such as L-proline or DABCO . The reaction conditions often involve one-pot reactions, which are efficient and yield high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and environmentally benign reagents are preferred to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-cyanonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different functional groups replacing the amino or cyano groups .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-6-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with nucleic acids and proteins is of particular interest .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-cyanonicotinic acid
- 2-Amino-5-cyanonicotinic acid
- 2-Amino-3-cyanonicotinic acid
Comparison: 2-Amino-6-cyanonicotinic acid is unique due to the position of the cyano group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H5N3O2 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
2-amino-6-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-4-1-2-5(7(11)12)6(9)10-4/h1-2H,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
DOJPSJRCAQDSKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1C#N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


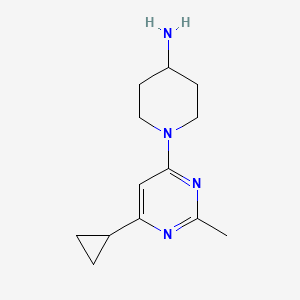
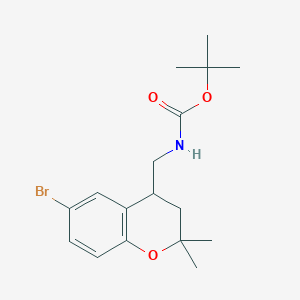

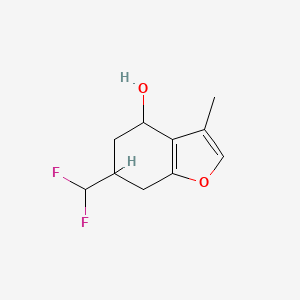


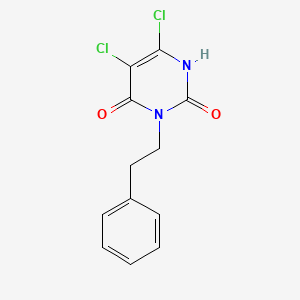

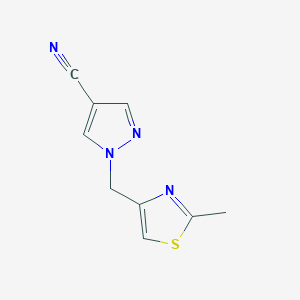

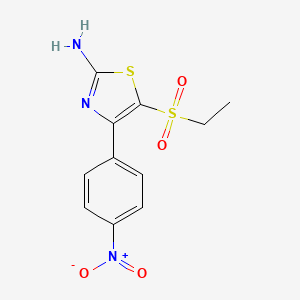
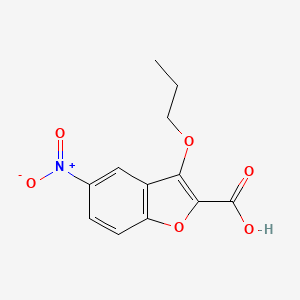
![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)
